This compound can be synthesized from 4-fluoroaniline, which serves as the primary starting material. The classification of 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride falls under the category of aromatic carboxylic acids, particularly those that are substituted with functional groups that enhance their reactivity and potential applications in drug development.
The synthesis of 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride typically follows a multi-step process:
This method is favored for its efficiency and the relatively low cost of raw materials, making it suitable for industrial applications.
The molecular formula of 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride is , with a molecular weight of approximately 171.13 g/mol.
C1=C(C=C(C(=C1C(=O)O)N)O)F, which provides insight into the connectivity of atoms in the molecule.These structural features contribute to the compound's reactivity and interaction with biological systems.
5-Amino-2-fluoro-3-hydroxybenzoic acid hydrochloride undergoes various chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its pharmacological profile.
The mechanism of action for 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride is primarily related to its interactions at the molecular level with biological targets:
Understanding these mechanisms is essential for developing new therapeutic agents based on this compound.
The physical and chemical properties of 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 171.13 g/mol |
| Melting Point | Approximately °C |
| Solubility | Soluble in water |
| Appearance | White crystalline solid |
These properties influence its behavior in various environments and applications in research and industry .
5-Amino-2-fluoro-3-hydroxybenzoic acid hydrochloride has several scientific applications:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1